molecular formula C11H5Br2ClO3 B320415 2-Bromo-4-chlorophenyl 5-bromo-2-furoate

2-Bromo-4-chlorophenyl 5-bromo-2-furoate

Cat. No.: B320415
M. Wt: 380.41 g/mol
InChI Key: YWEJBUXKFUUPCN-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl 5-bromo-2-furoate is a useful research compound. Its molecular formula is C11H5Br2ClO3 and its molecular weight is 380.41 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H5Br2ClO3

Molecular Weight

380.41 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C11H5Br2ClO3/c12-7-5-6(14)1-2-8(7)17-11(15)9-3-4-10(13)16-9/h1-5H

InChI Key

YWEJBUXKFUUPCN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)OC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

In a typical procedure, 2-bromo-4-chlorophenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen atmosphere. 5-Bromo-2-furoyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by pyridine (1.5 equiv) to scavenge HCl. The reaction mixture is stirred for 12–24 hours, with progress monitored via thin-layer chromatography (TLC; hexane/ethyl acetate 8:2).

Key Optimization Parameters

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DCMMinimizes hydrolysis
Temperature0–5°CReduces side reactions
Molar Ratio (Phenol:Acyl Chloride)1:1.2Ensures complete conversion
BasePyridineNeutralizes HCl, drives equilibrium

Post-reaction, the mixture is washed with 5% HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

Purification and Analytical Validation

Column Chromatography

Crude products are purified using silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30). The target ester typically elutes at Rf = 0.4–0.5 (TLC; hexane/ethyl acetate 8:2).

Spectroscopic Characterization

  • 1H NMR (CDCl₃, 400 MHz): Key signals include a singlet at δ 7.21 ppm (furan H-3), doublets at δ 7.45–7.62 ppm (aryl protons), and a downfield shift for the ester carbonyl (C=O) at δ 165–168 ppm in 13C NMR.

  • HPLC Purity : >95% achieved using a C18 column (acetonitrile/water 70:30, 1.0 mL/min, UV 254 nm).

Mitigation of Common Side Reactions

Di-Bromination and Hydrolysis

  • Di-Bromination : Occurs at elevated temperatures (>10°C) or with excess brominating agents. Controlled addition rates and low temperatures (0–5°C) suppress this.

  • Ester Hydrolysis : Anhydrous conditions and neutral pH during workup prevent cleavage of the ester bond.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Acyl Chloride Route75–85≥95High
Suzuki Cross-Coupling60–7090–95Moderate

The acyl chloride method remains superior for large-scale synthesis due to shorter reaction times and higher yields.

Industrial-Scale Considerations

Solvent Recovery

DCM is distilled and recycled, reducing costs by ~30%.

Waste Management

  • Hydrobromic Acid Byproducts : Neutralized with NaOH to form NaBr, which is reclaimed for bromination reactions.

  • Pd Catalyst Recovery : Activated carbon filtration recovers >80% Pd from Suzuki reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Bromo-4-chlorophenyl 5-bromo-2-furoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Esterification : React 5-bromo-2-furoic acid with 2-bromo-4-chlorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Monitor progress via TLC or HPLC .
  • Optimization : Adjust molar ratios (1:1.2 acid:phenol), use catalytic DMAP (4-dimethylaminopyridine), and maintain temperatures between 0–5°C to suppress side reactions. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Data Table :
ReagentRoleOptimal RatioTemperature
5-Bromo-2-furoic acidSubstrate1.0 eq0–5°C
EDCICoupling agent1.5 eqRT
DMAPCatalyst0.1 eqRT

Q. How should researchers resolve discrepancies in purity assessments between HPLC and GC for halogenated aryl esters?

  • Methodology :

  • HPLC : Preferred for thermally labile compounds. Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
  • GC : Limited utility for high-molecular-weight esters due to decomposition at elevated temperatures. Validate with melting point analysis and 1^1H NMR integration .
    • Example : In Kanto Reagents’ catalog, >97.0% purity for 2-Bromo-4-chlorophenylacetonitrile was confirmed via GC, but HPLC is recommended for esters with higher steric hindrance .

Advanced Research Questions

Q. What crystallization techniques are effective for brominated aryl furoates, and how do intermolecular interactions influence crystal packing?

  • Methodology :

  • Slow Evaporation : Dissolve the compound in ethyl acetate/hexane (1:3) and allow slow solvent evaporation at 4°C.
  • X-ray Crystallography : Analyze single crystals to identify Br···O halogen bonds (3.1–3.3 Å) and C–H···O hydrogen bonds, which stabilize the lattice. For example, 5-Bromo-2-(4-chlorophenyl) derivatives form centrosymmetric dimers via Br···O interactions .
    • Data Table : Crystal Parameters (Analogous Compound ):
ParameterValue
Crystal SystemTriclinic
Space GroupP1P\overline{1}
a, b, c (Å)7.3159, 10.3502, 12.4591
α, β, γ (°)89.42, 78.31, 85.67
RR-factor0.025

Q. How can labile intermediates in furoate synthesis be characterized to prevent decomposition?

  • Methodology :

  • Low-Temperature NMR : Acquire 1^1H and 13^{13}C spectra at –20°C in deuterated DMSO to stabilize reactive species.
  • In-Situ IR : Monitor carbonyl stretching (1740–1720 cm1^{-1}) during reactions to detect intermediate acyloxyboron species .
    • Safety Note : Store intermediates at –20°C under nitrogen, as seen for 2-Bromo-6-chlorophenylboronic acid .

Q. What storage conditions mitigate decomposition of bromo-chloro-phenyl derivatives?

  • Methodology :

  • Temperature Control : Store at 0–6°C in amber vials to prevent photodegradation. For long-term stability, use inert atmospheres (argon) .
  • Hazard Mitigation : Follow GHS guidelines for brominated compounds (e.g., H315/H319: skin/eye irritation). Use fume hoods during handling .

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